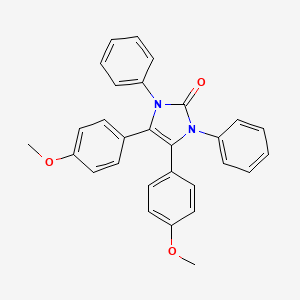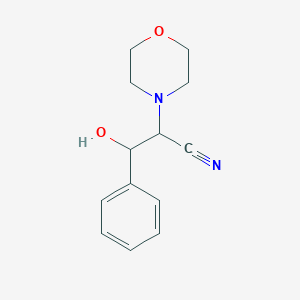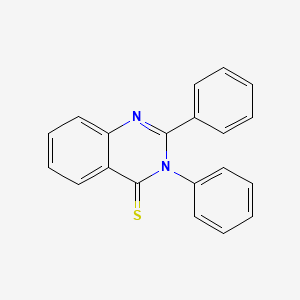
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is a chemical compound with a molecular formula of C8H10ClN5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine typically involves the chlorination of a purine derivative followed by methylation and thiolation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and methylating agents like methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
化学反応の分析
Types of Reactions
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-chloro-7H-purin-6-amine: Another chlorinated purine derivative.
N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine: Lacks the chlorine atom but has similar structural features.
Uniqueness
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is unique due to the presence of both the chlorine and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6974-03-4 |
|---|---|
分子式 |
C8H10ClN5S |
分子量 |
243.72 g/mol |
IUPAC名 |
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H10ClN5S/c1-14(2)6-4-5(11-7(9)10-4)12-8(13-6)15-3/h1-3H3,(H,10,11,12,13) |
InChIキー |
DTIVGQBONZAYLG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=C1NC(=N2)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


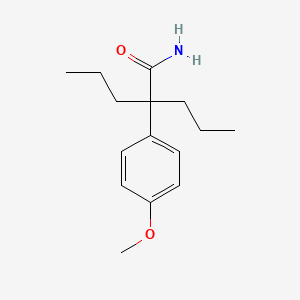
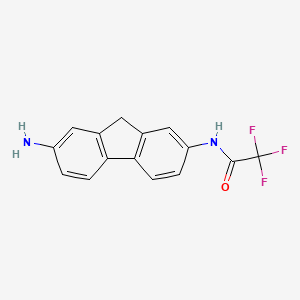


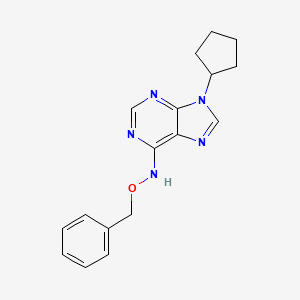
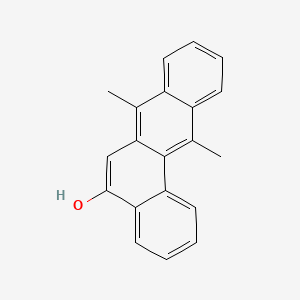
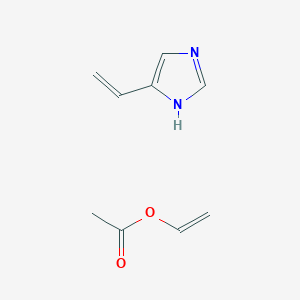
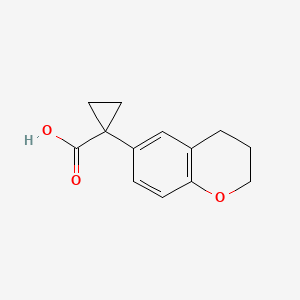
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
